![molecular formula C12H20O3 B14302937 2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol CAS No. 113729-45-6](/img/structure/B14302937.png)
2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a hexynol backbone with an oxane (tetrahydropyran) ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-butyn-2-ol and oxane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of oxane under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The oxane ring and the alkyne group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methylene-3,7-octadien-2-ol: Similar in structure but with a methylene group instead of an oxane ring.
6-Methyloxan-2-one: Contains an oxane ring but differs in the functional groups attached.
Properties
CAS No. |
113729-45-6 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-methyl-6-(oxan-2-yloxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C12H20O3/c1-12(2,13)8-4-6-10-15-11-7-3-5-9-14-11/h11,13H,3,5-7,9-10H2,1-2H3 |
InChI Key |
HICPWMABWSNIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCCOC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


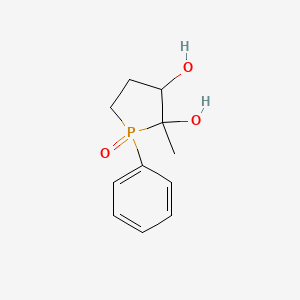
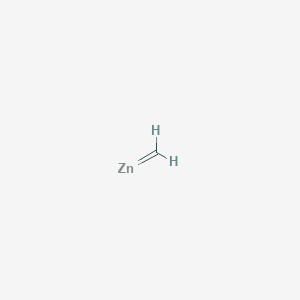
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

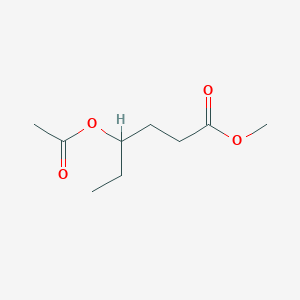

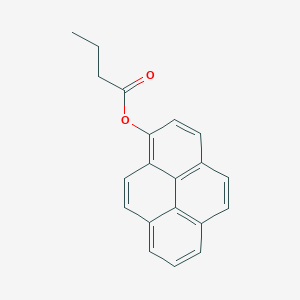

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
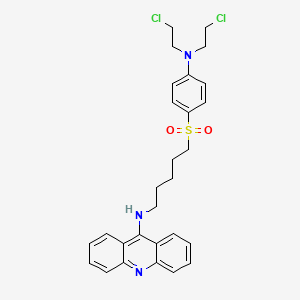

![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)

